molecular formula C19H15ClN4OS2 B2470538 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-44-5

3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2470538
CAS RN: 847403-44-5
M. Wt: 414.93
InChI Key: INTJDODVJHXWLB-UHFFFAOYSA-N
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Description

The compound “3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a triazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions . The yields of compounds bearing chloro in the 5-position are generally lower than those possessing a hydrogen at that position .


Molecular Structure Analysis

Thiazole is a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazides with aromatic acids in POCl3 under reflux conditions has been reported .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Biological Activities of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives exhibit a wide range of biological activities. Research indicates that these compounds have antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The synthesis and generalization of literary sources on 1,2,4-triazoles point towards their high biological activity rates and their potential as biologically active derivatives in scientific research (Ohloblina, 2022).

Reactivity and Chemical Modeling

The reactivity of 1,2,4-triazole-3-thione derivatives and their antioxidant and antiradical activities highlight the compound's importance in the development of pharmaceuticals. These activities suggest their potential application in mitigating the effects of high doses of radiation in patients, comparing favorably to biogenic amino acids like cysteine (Kaplaushenko, 2019).

Synthesis and Applications of Benzothiazole Derivatives

Benzothiazole derivatives, including "3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one," have shown promising results in pharmaceutical research. These compounds possess various pharmacological activities such as antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The versatility of the benzothiazole scaffold in medicinal chemistry underscores its importance in the discovery of new therapeutic agents (Bhat & Belagali, 2020).

Future Directions

The development of new thiazole derivatives is an active area of research due to their diverse biological properties . Future work could focus on synthesizing new derivatives and studying their biological activities.

properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c1-2-10-26-18-22-21-17(24(18)14-7-5-6-13(20)11-14)12-23-15-8-3-4-9-16(15)27-19(23)25/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTJDODVJHXWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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